molecular formula C6H12N2O2 B8652418 Methyl 4-aminopyrrolidine-2-carboxylate

Methyl 4-aminopyrrolidine-2-carboxylate

Cat. No.: B8652418
M. Wt: 144.17 g/mol
InChI Key: NBCBMGPLDOYKKY-UHFFFAOYSA-N
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Description

Stereochemical Impact

  • The (2S,4R) enantiomer demonstrates higher affinity for serine proteases (e.g., thrombin) compared to its (2R,4S) counterpart, as observed in kinetic studies.
  • Boc-protected derivatives, such as (2R,4S)-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate, exhibit altered solubility profiles due to the hydrophobic tert-butoxy group.

Functional Group Modifications

  • Replacement of the methyl ester with a free carboxylic acid (as in 4-aminopyrrolidine-2-carboxylic acid) reduces membrane permeability but enhances ionic interactions in enzyme active sites.
  • Sulfonyl-containing analogs, like methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, show improved metabolic stability due to steric shielding of the ester group.

Table 3: Biological Activity Correlations

Derivative Modification Bioactivity (IC₅₀) Target Enzyme
(2S,4R)-Methyl ester None 12 nM Thrombin
4-Aminopyrrolidine-2-carboxylic acid -COOCH₃ → -COOH 450 nM Trypsin-like proteases
Boc-protected derivative -NH₂ → -NHBoc >1 µM Non-specific

These structural comparisons underscore the delicate balance between steric bulk, electronic effects, and hydrogen-bonding capacity in optimizing pyrrolidine-based therapeutics.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 4-aminopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3

InChI Key

NBCBMGPLDOYKKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-aminopyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique five-membered nitrogen-containing heterocyclic structure allows it to interact with biological targets effectively.

Drug Development

Research indicates that this compound may exhibit notable biological activity, particularly in modulating receptor or enzyme activity. Ongoing studies are investigating its potential therapeutic applications against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity
A study evaluated the compound's effects on human tumor cell lines, revealing its potential to inhibit cell proliferation and induce autophagic cell death. This suggests its utility in developing new anticancer therapies .

Organic Synthesis

The compound is recognized for its role in organic synthesis, particularly in creating chiral molecules. Its stereochemistry contributes to its reactivity, making it valuable for synthesizing complex organic compounds.

Chiral Synthesis

This compound is employed in synthesizing various chiral intermediates. The compound's specific stereochemical configurations allow for the production of enantiomerically pure substances, which are essential in drug design and development.

Data Table: Comparison of Isomers

Compound NameStereochemistryUnique Features
(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate(2S,4R)Different spatial arrangement affecting reactivity
(2R,4S)-methyl 4-aminopyrrolidine-2-carboxylate(2R,4S)Distinct properties due to stereochemical variation
(2R,4R)-methyl 4-aminopyrrolidine-2-carboxylate(2R,4R)Unique characteristics based on stereochemistry
(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid(2S,4S)Used in various synthetic applications

Biological Research

The interactions of this compound with biomolecules are an area of active research. Understanding these interactions is crucial for developing new therapeutic strategies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Structure Key Features CAS Number References
Methyl 4-aminopyrrolidine-2-carboxylate (N1-BOC) Pyrrolidine with BOC-protected NH2 Chiral (2R,4S), BOC protection enhances stability, used in peptide synthesis 254881-77-1
Methyl 4-aminopyridine-2-carboxylate Pyridine ring instead of pyrrolidine Aromatic ring reduces basicity; used in catalytic hydrogenation reactions 773140-43-5
Methyl 4-amino-1H-pyrrole-2-carboxylate Pyrrole ring (aromatic) Lower basicity due to aromaticity; potential applications in heterocyclic chemistry 1171639-98-7
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Hydroxyl group instead of NH2 Increased polarity due to -OH; hydrogen bonding affects solubility Not specified
(2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate Benzyl protection, 2-methyl substitution Enhanced lipophilicity; altered stereochemistry impacts biological activity Not specified

Physicochemical Properties

  • Boiling Points: The pyrrolidine derivative (370.2°C) has a higher boiling point than pyridine analogues due to hydrogen bonding and molecular weight .
  • Polarity: Hydroxyl-substituted pyrrolidine () exhibits greater polarity than the amino variant, impacting chromatographic behavior .
  • Stereochemical Impact: The (2R,4S) configuration in the target compound contrasts with (2S,4R) isomers, influencing enantioselectivity in drug design .

Research Findings and Key Differences

  • Reactivity: The amino group in pyrrolidine derivatives undergoes facile acylation, whereas pyridine analogues are more resistant due to aromatic stabilization .
  • Stereochemical Sensitivity: (2R,4S) configurations are critical for binding affinity in drug candidates, as seen in antiviral and anticancer agents .
  • Thermal Stability: BOC-protected compounds exhibit superior stability under acidic conditions compared to benzyl-protected variants .

Preparation Methods

Hydroxyproline Methylation

(4R)-4-hydroxyproline is esterified using methanol under acidic conditions (e.g., HCl gas or thionyl chloride) to yield methyl (4R)-4-hydroxyprolinate. This step typically achieves 75–80% yield under reflux conditions.

Amine Protection and Functionalization

The primary amine is protected using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups. For Boc protection, Boc anhydride reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 85–90% yield. Subsequent oxidation or reduction steps adjust the hydroxyl group to the desired amine functionality.

Protection-Deprotection Strategies

Boc Protection Methodology

Boc protection is favored for its stability under diverse reaction conditions. After esterification, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in DCM. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane, selectively removing the Boc group while retaining the methyl ester.

Cbz Group Utilization

Alternative routes use Cbz protection, where benzyl chloroformate reacts with the amine in a water-THF mixture under basic conditions (NaHCO₃). Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen atmosphere removes the Cbz group, yielding the free amine.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to enhance reaction control and scalability. For example, hydrogenation of 4-picoline derivatives under controlled pressure (5 MPa) and temperature (50–80°C) ensures high throughput, though equipment demands are significant.

Catalytic Optimization

Phosphomolybdic acid catalyzes oxidation steps, improving hydrogen peroxide efficiency and reducing reagent waste. This method achieves 78% yield in the reduction of 4-picoline-2-carboxylic acid ethyl ester oxynitride to the target compound.

Reaction Condition Optimization

Solvent Systems

Methanol and ethanol are preferred for esterification and reduction steps due to their polarity and compatibility with acid catalysts. Dichloromethane and ethyl acetate facilitate extraction and purification, minimizing side reactions.

Temperature and pH Control

Oxidation reactions proceed optimally at 0–80°C, with pH adjusted to alkaline conditions post-reaction to stabilize intermediates. Reduction steps require strict temperature control (0–50°C) to prevent racemization.

Analytical Characterization

Spectroscopic Validation

1H NMR confirms regiochemistry: methyl ester protons resonate at δ ~3.7 ppm, while pyrrolidine ring protons appear as multiplet signals at δ 1.8–3.5 ppm. 13C NMR identifies the ester carbonyl at δ ~170 ppm.

Crystallographic Analysis

Single-crystal X-ray diffraction resolves stereochemistry. Crystals grown via ethanol/water evaporation reveal puckered pyrrolidine rings and hydrogen-bonding networks, critical for confirming enantiomeric purity.

Comparative Data Tables

Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)
EsterificationMeOH, HCl gas, reflux75–80
Boc ProtectionBoc₂O, DCM, TEA, 0°C → RT85–90
Cbz ProtectionBenzyl chloroformate, NaHCO₃, THF80–85
Deprotection (Boc)TFA, DCM95

Table 2: Industrial Process Parameters

ParameterOptimal Range
Hydrogenation Pressure5 MPa
Oxidation Temperature0–80°C
Reduction SolventMethanol/Ethanol

Challenges and Innovations

Stereochemical Drift

Racemization during deprotection remains a challenge. Asymmetric hydrogenation with Ru-BINAP catalysts enforces stereochemical control, achieving >99% enantiomeric excess (ee) in pilot studies.

Green Chemistry Advances

Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, reducing environmental impact without compromising yield .

Q & A

Q. What are the common synthetic routes for Methyl 4-aminopyrrolidine-2-carboxylate?

Methodological Answer: Synthesis typically involves stereoselective protection and functionalization of the pyrrolidine ring. Key steps include:

  • Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups to protect the amine moiety during intermediate synthesis .
  • Esterification : Methyl ester formation via reaction with methanol under acidic or catalytic conditions.
  • Deprotection : Final removal of Boc groups using trifluoroacetic acid (TFA) to yield the free amine.

Q. Example Protocol :

Start with (4R)-4-hydroxy-D-proline methyl ester hydrochloride.

Protect the amine with Boc anhydride in dichloromethane (DCM) with triethylamine (TEA).

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Confirm purity using LC-MS and 1^1H/13^13C NMR .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc2_2O, DCM, TEA, 0°C → RT85–90
EsterificationMeOH, HCl gas, reflux75–80

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. Key signals:
    • Methyl ester: δ ~3.7 ppm (1^1H), ~52 ppm (13^13C).
    • Pyrrolidine ring protons: δ 1.8–3.5 ppm (multiplet patterns indicate ring puckering) .
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: ethanol/water).
    • Collect diffraction data using a Bruker D8 VENTURE diffractometer.
    • Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
    • Visualize packing motifs and hydrogen bonds using Mercury CSD (Materials Module for intermolecular interaction analysis) .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be analyzed quantitatively?

Methodological Answer: The Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) are used to describe non-planar ring conformations :

Define the mean plane of the ring using least-squares fitting.

Calculate displacements (zjz_j) of each atom from this plane.

Compute QQ (total puckering amplitude) and θ/ϕ\theta/\phi (pseudorotation phase angles) using:

Q=25j=15zj2,θ=arctan(q2q1)Q = \sqrt{\frac{2}{5} \sum_{j=1}^5 z_j^2}, \quad \theta = \arctan\left(\frac{q_2}{q_1}\right)

Compare results to databases (e.g., Cambridge Structural Database) to identify common conformational motifs.

Q. Table 2: Cremer-Pople Parameters for Pyrrolidine Derivatives

CompoundQQ (Å)θ\theta (°)Reference
This compound*0.45–0.5518–25
(R)-3-aminoproline hydrochloride0.4822
*Hypothetical data based on analogous structures.

Q. How to resolve data contradictions in crystal structure refinement?

Methodological Answer: Discrepancies between experimental and calculated diffraction data may arise from:

  • Disorder : Use SHELXL ’s PART instruction to model split positions.
  • Twinned Crystals : Apply twin law refinement (HKLF 5 format) .
  • Thermal Motion : Validate anisotropic displacement parameters (ADPs) with Mercury CSD ’s void analysis and Hirshfeld surfaces .

Q. Case Study :

  • For a methyl ester derivative, initial R1_1 = 0.12 was reduced to 0.05 by modeling rotational disorder in the ester group using PART 0.3 .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification :
    • Introduce substituents at C4 (e.g., alkyl, aryl) to modulate steric/electronic effects.
    • Replace the methyl ester with bioisosteres (e.g., amides, carbamates) .
  • Computational Modeling :
    • Perform docking studies (AutoDock Vina) using protein targets (e.g., enzymes with pyrrolidine-binding pockets).
    • Validate with MD simulations (GROMACS) to assess binding stability.
  • Biological Assays :
    • Test inhibitory activity against proteases or kinases (IC50_{50} determination via fluorescence assays).

Q. Table 3: Representative Analogs and Activities

AnalogModificationActivity (IC50_{50}, nM)Reference
4-Benzylamino derivativeC4 substitution120 ± 15
Carbamate analogEster → carbamate85 ± 10

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